molecular formula C9H10BrNO2 B556783 2-Bromo-D-phenylalanine CAS No. 267225-27-4

2-Bromo-D-phenylalanine

Cat. No. B556783
M. Wt: 244.08 g/mol
InChI Key: JFVLNTLXEZDFHW-MRVPVSSYSA-N
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Description

2-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as D-2-Bromophenylalanine and ®-2-Amino-3-(2-bromophenyl)propanoic acid .


Synthesis Analysis

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum . The catalytic performance of these variants was optimized within the ammonia elimination and ammonia addition reactions .


Molecular Structure Analysis

The molecular structure of 2-Bromo-D-phenylalanine was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .


Chemical Reactions Analysis

The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-D-phenylalanine is 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

  • Biocatalytic Synthesis of Phenylalanine Analogues

    • Scientific Field: Biochemistry
    • Application Summary: Phenylalanine ammonia lyases (PALs) from Petroselinum crispum (PcPAL) have been used as biocatalysts to develop the biocatalytic synthesis of L- and D-phenylalanine analogues . These analogues are of high synthetic value .
    • Methods of Application: The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .
    • Results: The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .
  • Microbial Fermentation for L-Phenylalanine Production

    • Scientific Field: Microbiology
    • Application Summary: L-phenylalanine is an important aromatic amino acid widely used in the area of feed, food additives, and pharmaceuticals . Direct microbial fermentation from raw substrates has attracted more attention due to its environment-friendly process and low-cost raw materials .
    • Methods of Application: A rational designed recombinant Escherichia coli was constructed for L-phenylalanine production . Multilevel engineering strategies were carried out, such as directing more carbon flux into the L-phenylalanine synthetic pathway, increasing intracellular level of precursors, blocking by-product synthesis pathways, and facilitating the secretion of L-phenylalanine .
    • Results: During 5 L fed-batch fermentation, recombinant E. coli MPH-3 could produce 19.24 g/L of L-phenylalanine with a yield of 0.279 g/g glucose . This is one of the highest yields of L-phenylalanine producing E. coli using glucose as the sole carbon source in fed-batch fermentation .
  • Peptide Synthesis

    • Scientific Field: Biochemistry
    • Application Summary: Phenylalanine and its derivatives, including 2-Bromo-D-phenylalanine, are often used in peptide synthesis . Peptides have a wide range of applications in research, medicine, and industry.
    • Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized and its intended use .
    • Results: The results of peptide synthesis can also vary widely, but the successful synthesis of a peptide can provide a valuable tool for scientific research or a potential therapeutic agent .
  • Peptide Synthesis

    • Scientific Field: Biochemistry
    • Application Summary: Phenylalanine and its derivatives, including 2-Bromo-D-phenylalanine, are often used in peptide synthesis . Peptides have a wide range of applications in research, medicine, and industry.
    • Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized and its intended use .
    • Results: The results of peptide synthesis can also vary widely, but the successful synthesis of a peptide can provide a valuable tool for scientific research or a potential therapeutic agent .

Safety And Hazards

The safety data sheet for 2-Bromo-D-phenylalanine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation while handling this compound .

Future Directions

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, using engineered phenylalanine ammonia lyases from Petroselinum crispum represents a promising step towards the development of valuable synthons . This biocatalytic procedure provides a green alternative for the production of these valuable compounds .

properties

IUPAC Name

(2R)-2-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLNTLXEZDFHW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427515
Record name 2-Bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-D-phenylalanine

CAS RN

267225-27-4
Record name 2-Bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Kersemans, B Cornelissen, K Bacher… - Journal of Nuclear …, 2005 - Soc Nuclear Med
… 2-Iodo-d-phenylalanine was prepared from 2-bromo-d-phenylalanine (PepTech Corp.) by … 2-iodo-d-phenylalanine and 2-bromo-d-phenylalanine were recovered separately by reversed-…
Number of citations: 24 jnm.snmjournals.org
V Kersemans, B Cornelissen, K Kersemans… - European journal of …, 2006 - Springer
… 2-Iodo-L-phenylalanine and 2-iodo-D-phenylalanine were prepared from 2-bromo-L-phenylalanine and 2-bromo-D-phenylalanine (PepTech Corp, USA), respectively, as described …
Number of citations: 32 link.springer.com
M Bauwens, M Keyaerts, T Lahoutte… - Nuclear medicine …, 2007 - journals.lww.com
Purpose Several authors have shown in animal studies that D-enantiomeric amino acid analogues can have better tumour imaging properties compared to their L-analogues. In our …
Number of citations: 15 journals.lww.com
KP Cole, MD Argentine, EW Conder… - … Process Research & …, 2020 - ACS Publications
… ) core of 1 (1a) begins with 2-bromo-d-phenylalanine and constructs the THIQ core using a … to the requisite THIQ that would avoid 2-bromo-d-phenylalanine, reduce the overall step count…
Number of citations: 16 pubs.acs.org
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
… The requisite (R)-THIQ ester, 13, was prepared in gram-scale from commercially available 2-bromo-d-phenylalanine via a six-step sequence comprising a Pictet–Spengler reaction and …
Number of citations: 24 pubs.acs.org

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